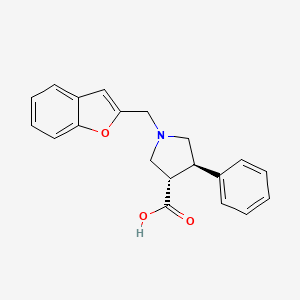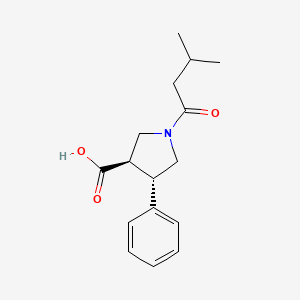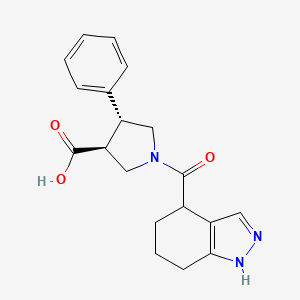
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide compounds and is commonly referred to as ACPD. ACPD has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
The mechanism of action of ACPD is not fully understood, but it is believed to act as an agonist of metabotropic glutamate receptors (mGluRs). mGluRs are G protein-coupled receptors that are involved in various physiological processes, including synaptic transmission, learning, and memory. ACPD has been shown to activate mGluRs, leading to the modulation of various signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, ACPD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
実験室実験の利点と制限
ACPD has several advantages for lab experiments. It is a potent and selective agonist of mGluRs, making it an excellent tool for studying the function of these receptors. ACPD is also stable and can be easily synthesized, making it readily available for use in experiments. However, ACPD has some limitations, including its potential toxicity and the lack of selectivity for specific mGluR subtypes.
将来の方向性
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent mGluR agonists. Another area of interest is the investigation of the potential therapeutic applications of ACPD in various diseases, including neurodegenerative disorders, pain, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of ACPD and its effects on various signaling pathways.
合成法
The synthesis of ACPD involves a multi-step process that begins with the reaction of cyclopropanecarbonyl chloride and 2-adamantylmethylamine. This reaction yields the intermediate product, 2-adamantylmethyl cyclopropanecarbamate, which is then reacted with pyrrolidine-2-carboxylic acid to produce ACPD. The final product is obtained through purification and crystallization.
科学的研究の応用
ACPD has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPD has also been studied for its potential use in the treatment of epilepsy, pain, and addiction. Additionally, ACPD has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(18-2-1-5-22(18)20(24)14-3-4-14)21-11-17-15-7-12-6-13(9-15)10-16(17)8-12/h12-18H,1-11H2,(H,21,23)/t12?,13?,15?,16?,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEFSBDSKZTIEV-FLWRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)

![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)

![(3S)-N-cyclopropyl-2-[(1-methylpyrrol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338628.png)
![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
